molecular formula C19H30N2O5S B1676766 Moveltipril CAS No. 85856-54-8

Moveltipril

Cat. No. B1676766
CAS RN: 85856-54-8
M. Wt: 398.5 g/mol
InChI Key: QIJLJZOGPPQCOG-NFAWXSAZSA-N
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Description

Moveltipril is a small molecule drug . It has a molecular formula of C19H30N2O5S and a molecular weight of 398.52 . It is also known by the synonyms Altiopril calcium and Lowpres .


Synthesis Analysis

Moveltipril is classified as an ACE inhibitor . It is a prodrug, which means it is converted in vivo to its active form . More detailed information about the synthesis of Moveltipril might be available in specialized chemical literature or databases.


Molecular Structure Analysis

The molecular structure of Moveltipril is represented by the formula C19H30N2O5S . The InChIKey for Moveltipril is QIJLJZOGPPQCOG-NFAWXSAZSA-N .


Physical And Chemical Properties Analysis

Moveltipril has a molecular weight of 398.52 and a molecular formula of C19H30N2O5S . The percent composition is C 57.26%, H 7.59%, N 7.03%, O 20.07%, S 8.04% .

Scientific Research Applications

Renoprotective Effects in Non-Diabetic Nephropathies

Moveltipril, an angiotensin-converting enzyme (ACE) inhibitor, has been studied for its renoprotective properties. It has shown effectiveness in slowing the progression of non-diabetic nephropathies. Specifically, in patients with chronic nephropathies and proteinuria, ACE inhibition, as seen with drugs like moveltipril, can reduce the rate of decline in glomerular filtration rate (GFR) and lower the risk of end-stage renal failure (ESRF) (Ruggenenti et al., 1999). Another study reinforces these findings, demonstrating that long-term use of ramipril (a similar ACE inhibitor) in patients with chronic nephropathies and proteinuria significantly reduced the need for dialysis (Ruggenenti et al., 1998).

Cardiovascular Benefits

Moveltipril has shown potential benefits in cardiovascular health. For example, a study compared the renal effects of ramipril (an ACE inhibitor), telmisartan (an angiotensin receptor blocker), and their combination in patients with established atherosclerotic vascular disease or diabetes with end-organ damage. It was found that ramipril's effects on major renal outcomes were similar to telmisartan (Mann et al., 2008). Additionally, another study highlighted the effectiveness of ramipril in reducing cardiovascular events in high-risk patients, suggesting a similar potential for moveltipril (Yusuf et al., 2000).

Impact on Cognitive Function and Neuroprotection

Research has also explored the impact of ACE inhibitors like moveltipril on cognitive function and neuroproection. A feasibility study on the use of ramipril, an ACE inhibitor similar to moveltipril, for preventing cognitive decline in glioblastoma patients receiving brain radiotherapy, showed promising results. This study indicates the potential for moveltipril to be used in similar contexts (Cramer et al., 2020).

Diabetes and Metabolic Syndrome

There is also evidence suggesting the impact of ACE inhibitors on metabolic conditions. For instance, a study found that ramipril did not significantly reduce the incidence of diabetes in people with impaired fasting glucose levels or impaired glucose tolerance but did increase regression to normoglycemia (Bosch et al., 2006). This suggests a potential application of moveltipril in managing pre-diabetic conditions.

Safety And Hazards

When handling Moveltipril, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5S/c1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14/h12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25)/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLJZOGPPQCOG-NFAWXSAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023337
Record name Moveltipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moveltipril

CAS RN

85856-54-8
Record name Moveltipril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085856548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moveltipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOVELTIPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQI0441316
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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